molecular formula C12H13Cl2NO5 B14731020 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate CAS No. 6319-36-4

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate

Cat. No.: B14731020
CAS No.: 6319-36-4
M. Wt: 322.14 g/mol
InChI Key: NTYBHPLIXLPXSI-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C12H13Cl2NO5. It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a dichlorophenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-methyl-2-nitropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted phenoxyacetates, and other functionalized compounds.

Scientific Research Applications

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound is known to act as a plant growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death. The nitro group and dichlorophenoxy moiety play crucial roles in its biological activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its historical use and similar mode of action.

Uniqueness

2-Methyl-2-nitropropyl (2,4-dichlorophenoxy)acetate stands out due to its unique combination of a nitro group and a dichlorophenoxyacetate moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted applications in agriculture and research, making it a valuable compound in various fields .

Properties

CAS No.

6319-36-4

Molecular Formula

C12H13Cl2NO5

Molecular Weight

322.14 g/mol

IUPAC Name

(2-methyl-2-nitropropyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H13Cl2NO5/c1-12(2,15(17)18)7-20-11(16)6-19-10-4-3-8(13)5-9(10)14/h3-5H,6-7H2,1-2H3

InChI Key

NTYBHPLIXLPXSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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